(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Biocatalysis Enantioselective hydrolysis Kinetic resolution

Chiral purity is critical for cilastatin synthesis-only the (S)-enantiomer serves as the active precursor for imipenem/cilastatin. Racemic or (R)-enantiomer material introduces stereochemical impurities that reduce yield and compromise final product quality. • Enantiomeric purity: ≥98% GC; [α]20/D +78° to +88° (c=1, MeOH); mp 135-140°C • Achievable >99% ee via enzymatic resolution for stringent pharma requirements • Storage: Room temperature (recommended <15°C, cool and dark); white to almost white crystalline powder • Validated chiral reference for HPLC/GC enantioseparation method calibration using γ-cyclodextrin columns

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 75885-58-4
Cat. No. B1354036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
CAS75885-58-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)N)C
InChIInChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1
InChIKeyYBZQRYWKYBZZNT-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide (CAS 75885-58-4) Identity and Essential Specifications


(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (CAS 75885-58-4) is a chiral cyclopropane carboxamide with molecular formula C6H11NO and molecular weight 113.16 g/mol. This compound is characterized by a single stereocenter and is commercially available with high enantiomeric purity (typically ≥98% GC, optical rotation [α]20/D +78° to +88°, c=1 in methanol) . It serves as a crucial chiral intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor co-administered with imipenem antibiotics .

Critical Procurement Distinction: Why Racemic 2,2-Dimethylcyclopropanecarboxamide or the (R)-Enantiomer Cannot Replace the (S)-Enantiomer


The (S)-enantiomer of 2,2-dimethylcyclopropanecarboxamide is not interchangeable with its racemic mixture or the (R)-enantiomer in pharmaceutical applications. The chiral cyclopropane skeleton presents unique challenges for enantioselective synthesis due to its rigid planar structure and constrained bond angles [1]. More importantly, only the (S)-enantiomer serves as the active precursor for cilastatin synthesis, a critical component in the widely used antibiotic combination imipenem/cilastatin [2]. The (R)-enantiomer lacks the required stereospecificity for this application, and racemic mixtures would introduce unwanted stereochemical impurities that compromise downstream synthetic efficiency and final product purity. This strict stereochemical requirement necessitates the procurement of the enantiomerically pure (S)-form.

Quantitative Head-to-Head Evidence: Differentiating (S)-(+)-2,2-Dimethylcyclopropanecarboxamide from Closest Analogs


Enantioselective Amidase Kinetic Resolution: (S)-Enantiomer Yield and Enantiomeric Excess vs. (R)-Acid

In a kinetic resolution of racemic 2,2-dimethylcyclopropanecarboxamide using an enantioselective amidase from Delftia tsuruhatensis, the (S)-enantiomer was obtained in 41.1% yield with >99% enantiomeric excess (ee), while the (R)-carboxylic acid byproduct was produced in 49.9% yield with only 69.7% ee [1]. This demonstrates a clear preference for the (S)-enantiomer with near-absolute optical purity.

Biocatalysis Enantioselective hydrolysis Kinetic resolution

Engineered Nitrilase for Chiral Amide Synthesis: Amide Proportion and Enantiomeric Ratio Improvement Over Wild-Type

Rational engineering of a nitrilase (BaNIT) to switch its activity from nitrile hydrolysis to enantioselective hydration of 2,2-dimethylcyclopropanecarbonitrile resulted in a mutant enzyme that increased amide product proportion from 11.2% (wild-type) to 98.8% and improved the enantiomeric ratio (E) from 10.8 to 291 [1]. This dramatic enhancement demonstrates the potential for highly efficient and enantiopure synthesis of (S)-2,2-dimethylcyclopropanecarboxamide.

Protein engineering Nitrilase Enantioselective synthesis

Temperature-Dependent Enantioselectivity of Amidase: Enantiomeric Ratio Shift from 27 to 5

The intracellular amidase from Delftia tsuruhatensis ZJB-05174 exhibited a temperature-dependent reversal of stereospecificity. The enantiomeric ratio (E) decreased from 27 at 30°C to 5 at 46°C, and a novel inversion of stereospecificity was observed at 56°C [1]. This indicates that reaction temperature is a critical parameter for maintaining high enantioselectivity toward the (S)-enantiomer.

Enzyme thermostability Stereospecificity Biocatalysis

Optical Rotation Comparison: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of +78° to +88° (c=1, methanol) [1], whereas the (R)-enantiomer has a negative optical rotation (data not available for direct comparison but expected to be opposite in sign). This property serves as a definitive quality control metric to distinguish and verify the identity and enantiopurity of the procured compound.

Chiral purity Quality control Stereochemistry

Validated Application Scenarios for (S)-(+)-2,2-Dimethylcyclopropanecarboxamide Based on Quantitative Evidence


Cilastatin Intermediate: Synthesis of Renal Dehydropeptidase Inhibitors

As the key chiral precursor for cilastatin synthesis, this compound is indispensable for the production of the imipenem/cilastatin antibiotic combination. The (S)-enantiomer's >99% ee achievable through enzymatic resolution [1] ensures that the final drug substance meets stringent chiral purity requirements. Procurement of racemic material would introduce the (R)-enantiomer, which is not a substrate for downstream enzymatic steps and would significantly reduce synthetic yield and product purity.

Biocatalytic Process Development and Optimization

Researchers developing enzymatic routes to chiral amides can utilize (S)-(+)-2,2-dimethylcyclopropanecarboxamide as a reference standard for enantioselective assays. The temperature-dependent enantioselectivity profile (E decreases from 27 to 5 between 30°C and 46°C) [1] provides a critical benchmark for optimizing reaction conditions in amidase-catalyzed kinetic resolutions. Additionally, the engineered nitrilase system achieving 98.8% amide proportion and E=291 [2] offers a model for designing novel biocatalytic processes.

Analytical Method Development and Quality Control

This compound's well-defined optical rotation (+78° to +88°) and melting point (135-140°C) [1] make it an ideal candidate for calibrating chiral HPLC or GC methods used to monitor enantiomeric purity in pharmaceutical manufacturing. The validated GC enantioseparation method using a γ-cyclodextrin chiral column [2] can be directly adapted for in-process control and release testing of cilastatin intermediates.

Chiral Building Block for Medicinal Chemistry

Medicinal chemists designing novel cyclopropane-containing drug candidates can leverage the (S)-enantiomer as a starting material to install the conformationally restricted 2,2-dimethylcyclopropane motif with defined stereochemistry. The high enantiopurity achievable (>99% ee) [1] ensures that biological activity is correctly attributed to a single stereoisomer, avoiding confounding effects from the (R)-enantiomer, which may exhibit different or even antagonistic pharmacological properties.

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